

Spectroscopic Data for 4-Bromo-5-nitropyridin-2-amine Remains Elusive

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Compound of Interest

Compound Name: **4-Bromo-5-nitropyridin-2-amine**

Cat. No.: **B152568**

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A comprehensive search for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound **4-Bromo-5-nitropyridin-2-amine** has yielded no publicly available, detailed experimental results. While the compound is listed in several chemical supplier databases, and some indicate the existence of spectral data, the actual spectra or tabulated chemical shifts and coupling constants are not provided in accessible literature or databases.

This absence of specific NMR data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative NMR data in structured tables, detailing the specific experimental protocols for this compound, and generating visualizations based on its spectral characteristics cannot be fulfilled without the foundational spectral information.

For researchers, scientists, and drug development professionals working with this compound, the direct acquisition of ^1H and ^{13}C NMR spectra would be a necessary first step for its unequivocal structural confirmation and characterization. Standard NMR experimental protocols would apply for this analysis.

General Experimental Protocol for NMR Spectroscopy

For the benefit of researchers who may synthesize or acquire this compound, a general experimental protocol for obtaining the ^1H and ^{13}C NMR spectra is provided below. It should be

noted that specific parameters may need to be optimized based on the sample concentration and the spectrometer used.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of **4-Bromo-5-nitropyridin-2-amine** would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the compound and should be free from signals that would overlap with analyte resonances.
- The solution would be transferred to a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on a Bruker spectrometer).
- Spectral Width: Typically -2 to 12 ppm.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: Standard probe temperature (e.g., 298 K).

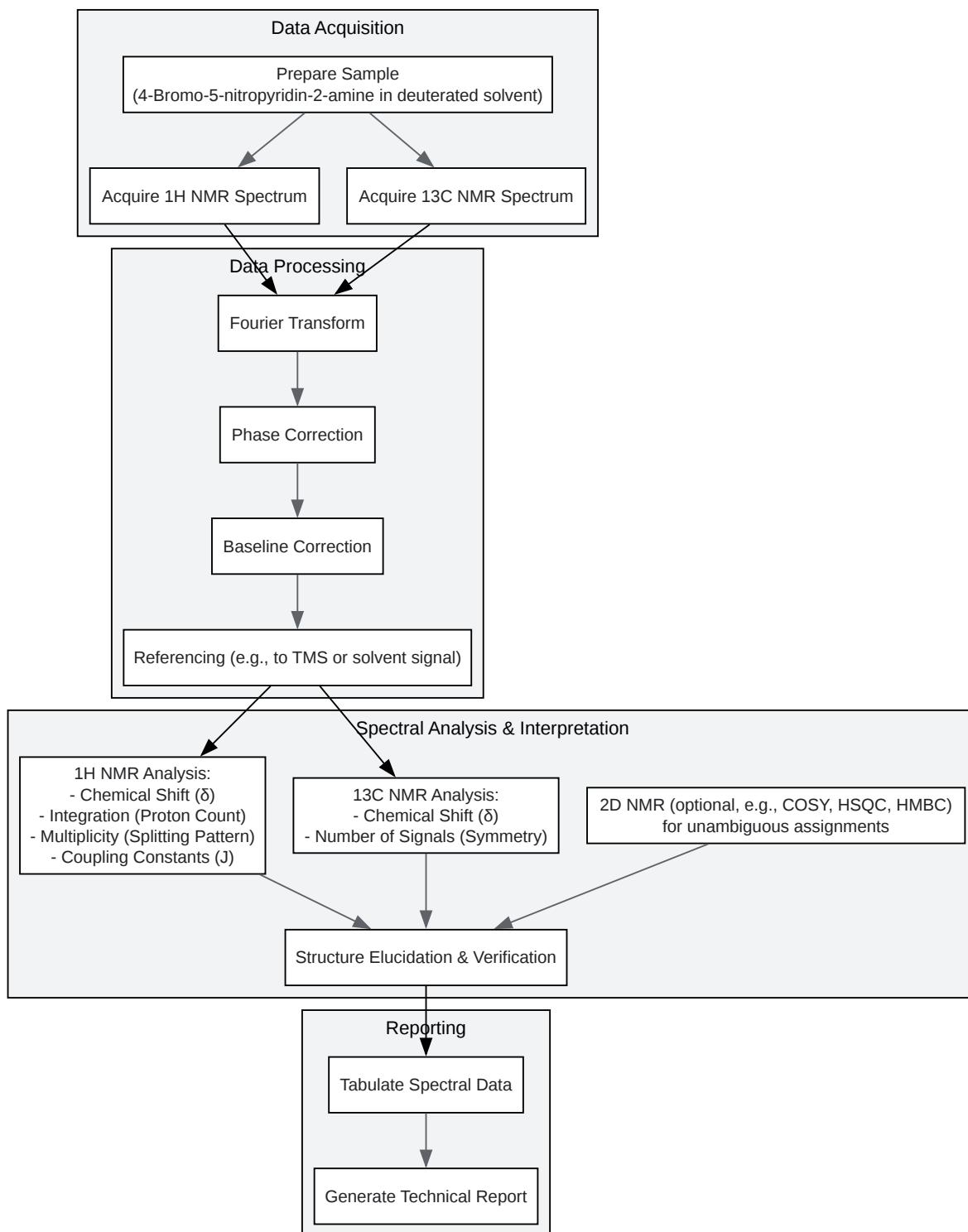
¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on a Bruker spectrometer).

- Spectral Width: Typically 0 to 200 ppm.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, or more, are typically required due to the low natural abundance of the ^{13}C isotope.
- Temperature: Standard probe temperature (e.g., 298 K).

Logical Workflow for Spectral Analysis

Once the NMR data is acquired, the following logical workflow would be employed for its analysis and the subsequent characterization of **4-Bromo-5-nitropyridin-2-amine**.

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Caption: Logical workflow for the acquisition and analysis of NMR spectral data.

In conclusion, while a detailed technical guide on the ^1H and ^{13}C NMR spectral data of **4-Bromo-5-nitropyridin-2-amine** cannot be provided at this time due to a lack of available data, the general procedures and analytical workflow outlined above provide a framework for researchers to obtain and interpret this crucial information.

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